Znoppc

Photodynamic Therapy Tumor Targeting Pharmacokinetics

Researchers seeking a photosensitizer with high tumor-to-normal tissue contrast for systemic PDT should procure Znoppc. Unlike unsubstituted zinc phthalocyanine, this octa-butoxy substituted derivative achieves 50-fold tumor-selective accumulation in MS-2 fibrosarcoma models, minimizing off-target effects. Its electron-donating substituents also enable efficient electron transfer in supramolecular assemblies. - Quantifiable tumor-targeting: 50-fold higher concentration in tumor vs. peritumoral tissue. - Formulation requirement: Cremophor oil emulsion for optimal delivery. - Advantage for topical PDT: Lower skin photosensitization compared to decyl-substituted analogs.

Molecular Formula C64H80N8O8Zn
Molecular Weight 1154.7 g/mol
CAS No. 107227-89-4
Cat. No. B010925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZnoppc
CAS107227-89-4
Synonymszinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine
zinc(II)-octapentyl-phthalocyanine
Zn-H2Pc(OBu)8
ZnOPPc
Molecular FormulaC64H80N8O8Zn
Molecular Weight1154.7 g/mol
Structural Identifiers
SMILESCCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=NC(=NC6=C7C(=CC=C(C7=C([N-]6)N=C2[N-]3)OCCCC)OCCCC)C8=C(C=CC(=C85)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]
InChIInChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2
InChIKeyDKGNTSAYUCTYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Znoppc for PDT and Photocatalysis Research


Znoppc (also catalogued as ZnOPPc, zinc(II)-octapentyl-phthalocyanine, or zinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine) is an octa-substituted zinc phthalocyanine complex with the molecular formula C₆₄H₈₀N₈O₈Zn and a molecular weight of 1154.7 g/mol [1]. This compound belongs to the metallophthalocyanine class and is primarily investigated as a second-generation photosensitizer for photodynamic therapy (PDT) applications, characterized by strong absorption in the 700-736 nm therapeutic window [2]. Unlike unsubstituted zinc phthalocyanine (ZnPc), the octa-alkyl substitution pattern confers enhanced lipophilicity and distinct pharmacokinetic behavior, enabling preferential tumor accumulation in vivo [3].

PDT photosensitizer research Absorbs in 700–736 nm research window; supports tumor accumulation model studies
Photoinduced electron transfer Octabutoxy substitution enables donor-acceptor supramolecular assembly investigation
Proton-coupled electron transfer Protonation-responsive reduction potential supports PCET mechanism studies

Znoppc vs. Unsubstituted ZnPc: Why Substitution Fails


Direct substitution of Znoppc with unsubstituted zinc phthalocyanine (ZnPc) or other in-class metallophthalocyanines is scientifically invalid for applications requiring selective tumor targeting or controlled aggregation behavior. Unsubstituted ZnPc exhibits significantly lower tumor selectivity and accumulation efficiency compared to Znoppc [1]. Furthermore, even among structurally related octa-alkyl derivatives, the length of the alkyl chain (pentyl in Znoppc versus decyl in ZnODPc) critically modulates tissue distribution and photosensitization potency, with ZnODPc showing markedly stronger skin photosensitization than Znoppc following topical application [2]. This chain-length-dependent behavior precludes interchangeable use within the octa-alkyl zinc phthalocyanine series. Additionally, the electron-donating octabutoxy substitution pattern in Znoppc enables tunable reduction potentials via protonation, a property not shared by unsubstituted ZnPc [3].

Unsubstituted ZnPc
Lacks octa-alkyl substitution pattern; tumor accumulation selectivity profile may not transfer to unsubstituted analogs
Alkyl chain length mismatch (e.g., ZnODPc)
Decyl vs. pentyl chain alters dermal photosensitization endpoint; ZnODPc shows markedly higher topical photoresponse, limiting interchangeability
Absence of butoxy electron-donor groups
Unsubstituted ZnPc does not offer protonation-tunable reduction potential or enhanced electron-donor character; PCET and donor-acceptor research may not be supported

Znoppc Comparative Evidence Guide


Tumor-Selective Accumulation vs. Unsubstituted ZnPc

In a direct head-to-head pharmacokinetic study, Znoppc (ZnOPPc) demonstrated a 50-fold higher concentration in tumor tissue compared to adjacent peritumoral tissue when administered intravenously. The unsubstituted Zn(II)-phthalocyanine exhibited significantly lower tumor-targeting efficiency and selectivity [1]. This selectivity is a direct consequence of the octa-alkyl substitution pattern, which enhances association with low-density lipoproteins (LDL) that preferentially accumulate in tumor tissue via receptor-mediated endocytosis [2].

Tumor accumulation selectivity
Head-to-head
≥50-fold tumor-to-peritumoral concentration ratio (target)
Supports model-specific tumor accumulation endpoint review
Balb/c MS-2 fibrosarcoma; i.v. 1.46 µmol/kg; 24 h post-injection
Photodynamic Therapy Tumor Targeting Pharmacokinetics Fibrosarcoma

Reduced Dermal Photosensitization vs. ZnODPc

In a comparative study evaluating topical PDT applications, Znoppc (ZnOPPc, pentyl-substituted) and ZnODPc (decyl-substituted analog) were directly compared for skin accumulation and photosensitizing properties. Both compounds exhibited similar in vitro photophysical properties (absorption maxima around 700 nm, ε ≈ 190,000 M⁻¹ cm⁻¹, ΦΔ = 0.47 ± 0.02 for ZnODPc). However, in vivo topical application to Balb/c mouse dorsal skin revealed that ZnODPc showed significantly better skin-photosensitizing properties than Znoppc, positioning Znoppc as the preferred choice for applications where reduced dermal photosensitization is desired [1].

Dermal photosensitization
Head-to-head
Znoppc: lower dermal photosensitization ZnODPc: superior skin-photosensitizing properties (topical)
Supports dermal photosensitization endpoint comparison
Topical THF-azone; Balb/c dorsal skin; 3 h accumulation; 4.6% dye recovery
Topical PDT Psoriasis Skin Accumulation Photosensitizer

Protonation-Tunable Reduction Potential

Znoppc (Zn(OBu)₈Pc) undergoes facile protonation to afford up to tetra-protonated species stabilized by intramolecular hydrogen bonding. This protonation induces positive shifts in reduction potentials, enabling external control over electron-transfer reduction processes. In contrast, unsubstituted ZnPc lacks the peripheral butoxy groups that facilitate this protonation-assisted tuning, limiting its utility in proton-coupled electron transfer (PCET) applications [1].

Protonation-tunable potential
Class-level
Positive reduction potential shifts upon protonation (up to tetra-protonated species)
Supports PCET mechanism study fit
Directional shift; intramolecular H-bond stabilization reported
Electrocatalysis Proton-Coupled Electron Transfer Reduction Potential Supramolecular Chemistry

Enhanced Electron-Donor Properties

The electron-donating butoxy substituents on Znoppc confer distinct electron-donor characteristics that differ from unsubstituted ZnPc. The preparation and characterization of the 2,3,9,10,16,17,23,24-octabutoxyphthalocyanine zinc complex revealed that the electron-donating groups significantly influence the electronic properties of the compound [1]. In supramolecular assemblies with saddle-distorted porphyrins, photoexcitation of Znoppc results in efficient electron transfer to the acceptor component (H₄DPP²⁺) [2].

Electron-donor properties
Class-level
Efficient photoinduced electron transfer to porphyrin acceptor in supramolecular assembly
Supports donor-acceptor system construction
Coordination bonding with 4-pyridinecarboxylate linker
Supramolecular Chemistry Electron Transfer Photoinduced Charge Separation Donor-Acceptor Systems

Znoppc Optimal Application Scenarios


Systemic PDT with High Tumor Selectivity

Znoppc is the appropriate procurement choice for researchers conducting systemic PDT studies where high tumor-to-normal tissue contrast is essential. The 50-fold tumor-selective accumulation observed in MS-2 fibrosarcoma models [1] provides a quantifiable advantage over unsubstituted ZnPc, which fails to achieve comparable tumor targeting efficiency. Researchers should note that Znoppc requires formulation in a Cremophor oil emulsion for optimal delivery.

Topical PDT with Minimized Dermal Photosensitization

For investigators developing topical PDT formulations intended for conditions where strong skin photosensitization is undesirable (e.g., certain superficial tumors or precancerous lesions), Znoppc offers a distinct advantage over the decyl-substituted analog ZnODPc. Comparative data demonstrate that ZnODPc exhibits significantly stronger skin-photosensitizing properties than Znoppc following topical application [2], making Znoppc the preferred option for minimizing dermal side effects.

Supramolecular Donor-Acceptor and Electron Transfer

Znoppc is uniquely suited for researchers constructing supramolecular donor-acceptor assemblies due to its electron-donating octabutoxy substituents. Photoexcitation of Znoppc in supramolecular complexes with porphyrin acceptors results in efficient electron transfer [3]. This property is not shared by unsubstituted ZnPc, making Znoppc the correct procurement choice for investigations into artificial photosynthesis, molecular photovoltaics, and photoinduced charge separation.

Proton-Coupled Electron Transfer and Redox Catalysis

Znoppc's capacity for facile protonation to yield up to tetra-protonated species enables external control over electron-transfer reduction potentials [4]. This protonation-assisted tuning is a direct consequence of the peripheral butoxy substitution pattern and is absent in unsubstituted ZnPc. Researchers investigating PCET mechanisms or developing proton-responsive electrocatalysts should prioritize Znoppc over unsubstituted alternatives.

Application
Selection Property
Validation Focus
Systemic PDT tumor accumulation research
Octa-alkyl substitution-dependent accumulation profile
Tumor-to-normal tissue ratio validation
Topical PDT dermal photosensitization research
Alkyl chain length-dependent dermal response
Skin accumulation and phototoxicity assessment
Supramolecular donor-acceptor assembly studies
Electron-donating butoxy substitution pattern
Photoinduced charge separation efficiency
Proton-coupled electron transfer mechanism studies
Protonation-responsive reduction potential
Potential shift under controlled protonation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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